CER3-d9

Lipidomics Analytical Method Validation Stratum Corneum

CER3-d9 is a chemically defined, 9‑fold deuterated analog of endogenous C16‑ceramide. Its +9 Da mass shift and co‑elution with the native lipid enable accurate correction for matrix effects and extraction variability in LC‑MS/MS—unlike generic or adjacent deuterated ceramides. Essential for validated quantification in plasma, serum, and tissue. For R&D use only.

Molecular Formula C34H69NO4
Molecular Weight 565.0 g/mol
Cat. No. B12401470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCER3-d9
Molecular FormulaC34H69NO4
Molecular Weight565.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1/i1D3,3D2,5D2,7D2
InChIKeyIVBULNXGVIHEKN-ZDDOLBOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,13,14,14,15,15,16,16,16-Nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide (d9-C16:0 Ceramide): A Validated Stable Isotope-Labeled Internal Standard for Sphingolipid Quantification


The compound 13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide, also known as d9-C16:0 Ceramide or C16-Ceramide-d9 (CAS 2260669-51-8), is a chemically defined, nine‑fold deuterated analog of the endogenous sphingolipid C16‑ceramide. As a stable isotope‑labeled (SIL) internal standard (IS) with a molecular formula of C34H58D9NO3 and a molecular weight of 546.96 g/mol, it is distinguished from its unlabeled counterpart by a +9 Da mass shift in mass spectrometry (MS) applications [1]. This mass offset, combined with high isotopic purity (≥98% as supplied by major vendors), enables its precise use as a quantitative tracer in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) workflows for the accurate determination of C16‑ceramide levels in complex biological matrices, a capability not offered by non‑deuterated or differently labeled ceramide analogs . Its structural fidelity to the native lipid—maintaining the same chromatographic retention time and ionization efficiency—ensures that it corrects for sample preparation losses, matrix effects, and instrument variability without the analytical inaccuracies inherent to surrogate or non‑isotopic internal standards .

Why d9-C16:0 Ceramide Cannot Be Substituted by Unlabeled or Other Deuterated Ceramide Analogs in Quantitative LC‑MS/MS Workflows


In quantitative sphingolipidomics, the use of a stable isotope‑labeled (SIL) internal standard that is chemically and physically identical to the target analyte—except for a defined mass difference—is a fundamental requirement for accurate quantification. Generic substitution of the d9‑C16:0 Ceramide IS with unlabeled C16‑ceramide or a structurally dissimilar deuterated ceramide (e.g., d9‑C16:0 dihydroceramide or a d7‑labeled analog) introduces systematic errors due to differences in chromatographic retention, ionization efficiency in the electrospray ion source, and susceptibility to matrix‑induced ion suppression [1]. For instance, unlabeled ceramide co‑elutes with the endogenous analyte, preventing independent signal resolution and rendering absolute quantification impossible. Conversely, a d9‑C16:0 dihydroceramide IS, while sharing a similar mass shift, exhibits a distinct retention time (ΔRT) and may undergo differential in‑source dehydration patterns compared to the unsaturated C16‑ceramide target, leading to inaccurate peak area ratios and compromised assay linearity and precision . Therefore, the compound‑specific, 9‑fold deuteration pattern on the palmitoyl chain is not a minor variation but a critical design element that ensures co‑elution, matched ionization behavior, and reliable correction for both matrix effects and extraction variability—a level of analytical rigor that cannot be achieved through the use of a generic or structurally adjacent deuterated ceramide .

Quantitative Evidence for d9‑C16:0 Ceramide (C16‑Ceramide‑d9): Differentiated Performance Against Closest Analogs and Surrogate Standards


Matrix Effect Mitigation in Stratum Corneum Lipidomics: d9‑C16:0 Ceramide vs. Tape Extract Interference

In a validated LC‑MS/MS method for quantifying stratum corneum (SC) ceramides, the use of d9‑C16:0 Ceramide as an internal standard directly addressed and corrected for matrix effects caused by co‑extracted tape components. Unlike a scenario where no internal standard is used or an unlabeled compound is employed, the inclusion of the deuterated standard allowed for the quantification of detection ratio reductions and the establishment of a tape size threshold to nullify ion suppression. Specifically, when d9 ceramide standards were mixed with extracts from 200 mm² and 400 mm² tape pieces, detection ratios were significantly decreased compared to standards diluted only in methanol (external standards). However, extracts from 25 mm² and 50 mm² tape pieces did not affect the detection ratio [1].

Lipidomics Analytical Method Validation Stratum Corneum

Differential Ionization Behavior: d9‑C16:0 Ceramide (NS) vs. d9‑C16:0 Dihydroceramide (NDS) in Electrospray MS

A comparative analysis of ceramide class ionization revealed that the degree of in‑source dehydration differs markedly between unsaturated (NS) and saturated (NDS) ceramide backbones. Using deuterated internal standards for each class, it was demonstrated that ceramide classes containing a double bond in their long‑chain base (LCB), such as NS‑type (d9‑C16:0 Ceramide), are highly susceptible to dehydration during electrospray ionization (ESI). In contrast, ceramide classes without a double bond, such as NDS‑type (d9‑C16:0 Dihydroceramide), exhibited minimal to no dehydration [1].

Mass Spectrometry Ionization Efficiency Ceramide Dehydration

Purity Benchmark: d9‑C16:0 Ceramide (≥99% TLC) vs. Alternative Vendors (95% Purity)

The d9‑C16:0 Ceramide product supplied by Avanti Polar Lipids (CER2(d9), N‑palmitoyl(d9) D‑erythro‑sphingosine, Cat. No. 791660P) is specified with an assay purity of >99% as determined by thin‑layer chromatography (TLC) . In contrast, a datasheet for a similarly named compound (C16‑Ceramide‑d9) from an alternative commercial source reports a purity specification of 95% .

Chemical Purity Analytical Standards Quality Control

Primary Research and Industrial Application Scenarios for 13,13,14,14,15,15,16,16,16‑Nonadeuterio‑N‑[(2S,3S,4R)‑1,3,4‑trihydroxyoctadecan‑2‑yl]hexadecanamide (d9‑C16:0 Ceramide)


Absolute Quantification of C16‑Ceramide in Clinical Lipidomics and Biomarker Studies

Used as an internal standard in validated LC‑MS/MS methods for the precise quantification of endogenous C16‑ceramide levels in human and mouse plasma, serum, and tissue biopsies. The 9‑fold deuteration provides a distinct +9 Da mass shift for unambiguous MS detection and enables correction for sample‑to‑sample variability in extraction efficiency and ionization. This is essential for studies correlating ceramide levels with cardiovascular disease, insulin resistance, and Alzheimer's disease pathology, where accuracy and reproducibility of absolute concentration measurements are paramount [1].

Method Development and Validation for Stratum Corneum (SC) Lipidomics in Dermatological Research

Employed to establish and validate robust extraction and LC‑MS/MS protocols for profiling free and protein‑bound ceramides from human and mouse stratum corneum. As demonstrated, the compound's performance is critical for assessing and mitigating matrix effects from sample collection materials (e.g., tape stripping), thereby defining maximum sample sizes that preserve quantitative accuracy (≤50 mm² tape area) [1]. This application is directly relevant to skin barrier function studies, atopic dermatitis research, and the development of topical ceramide‑based therapeutics.

Pharmacokinetic (PK) and Metabolic Tracing Studies of C16‑Ceramide Based Therapeutics

Serves as a stable isotope‑labeled tracer for investigating the absorption, distribution, metabolism, and excretion (ADME) of C16‑ceramide analogs or for tracing the metabolic flux through the de novo ceramide synthesis pathway. The high isotopic purity (≥98%) and structural identity to the native lipid enable its use in cell‑based assays or in vivo models to distinguish exogenously administered material from the endogenous pool, facilitating accurate measurement of uptake kinetics and turnover rates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for CER3-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.